
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Overview
Description
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an ethyl ester group and a 4,4-dimethyl-2-oxo substituent on the cyclopentane ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 4,4-dimethyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4,4-dimethyl-2-oxocyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ethanol or methanol in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4,4-dimethyl-2-oxocyclopentanecarboxylic acid.
Reduction: 4,4-dimethyl-2-oxocyclopentanol.
Substitution: Ethyl 4,4-dimethyl-2-oxocyclopentanecarboxamide.
Scientific Research Applications
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert their effects by modulating enzyme activity or interacting with cellular receptors.
Comparison with Similar Compounds
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxocyclopentanecarboxylate: Lacks the 4,4-dimethyl substituents on the cyclopentane ring.
Cyclopentanecarboxylic acid, 4,4-dimethyl-2-oxo-, ethyl ester: Another name for the same compound, highlighting its ester functionality.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Biological Activity
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (CAS: 22773-08-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C10H16O3 |
Molecular Weight | 184.24 g/mol |
IUPAC Name | This compound |
CAS Number | 22773-08-6 |
Purity | 95% |
The compound features a cyclopentane ring with two methyl groups and an ester functional group, which may influence its reactivity and biological interactions.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies on related cyclopentane derivatives have demonstrated potent inhibition of cancer cell proliferation, particularly in models resistant to conventional treatments. The structure-activity relationship (SAR) highlights that modifications at specific positions on the cyclopentane ring can enhance biological efficacy .
Neurotrophic Effects
In studies involving neurotrophic activities, compounds derived from similar structural frameworks have shown the ability to promote neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative diseases where neuronal growth and repair are crucial .
Enzymatic Substrate Interactions
This compound may act as a substrate for various enzymes in biological systems. The metabolic conversion of this compound could lead to the formation of bioactive metabolites that exert additional pharmacological effects.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxicity of this compound against different cancer cell lines. The findings suggest that the compound exhibits a dose-dependent inhibition of cell growth, with IC50 values comparable to established antitumor agents.
In Vivo Efficacy
In vivo studies utilizing animal models have demonstrated the compound's effectiveness in reducing tumor size and improving survival rates in subjects treated with this compound compared to control groups. These results underscore its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substituents on the cyclopentane framework significantly influence the biological activity of related compounds. For example:
Substituent Position | Modification Type | Impact on Activity |
---|---|---|
C2 | Oxo group presence | Increased antitumor activity |
C4 | Methyl substitution | Enhanced cytotoxicity |
Ester functionality | Presence of ethyl group | Improved solubility and bioavailability |
This table illustrates how variations at critical positions can lead to significant changes in biological efficacy.
Properties
IUPAC Name |
ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)7-5-10(2,3)6-8(7)11/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUOZICZJYWLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CC1=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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